molecular formula C6H11NO3 B8817044 N-Formyl-dl-valine CAS No. 4289-96-7

N-Formyl-dl-valine

Cat. No.: B8817044
CAS No.: 4289-96-7
M. Wt: 145.16 g/mol
InChI Key: QBYYLBWFBPAOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N-Formyl-DL-Valine within Amino Acid Derivative Chemistry

This compound belongs to the broad class of amino acid derivatives, which are compounds derived from the twenty proteinogenic amino acids. chemsrc.commedchemexpress.com Valine itself is an α-amino acid with a nonpolar isopropyl side chain. nih.gov The modification of the amino group in valine to a formyl group in this compound alters its chemical properties. This process, known as N-formylation, is a key strategy in synthetic chemistry. google.com

The primary role of N-formylation in the context of amino acids is to act as a protecting group for the amine functionality. google.comnih.gov By converting the basic amino group into a neutral amide, its reactivity is masked, allowing for selective reactions to occur at other parts of the molecule, such as the carboxylic acid group. google.com This protection is crucial in multi-step processes like peptide synthesis, where uncontrolled reactions would lead to a mixture of undesired products. nih.govmdpi.com After the desired synthetic steps are completed, the formyl group can be removed to restore the amine function. google.com Therefore, compounds like this compound are often utilized as intermediates in the synthesis of more complex molecules, including peptides and pharmaceuticals. lookchem.com

Historical Perspectives on N-Formylated Amino Acid Research

The study of N-formylated amino acids has a long history in chemical research. One of the earliest documented procedures for the N-formylation of amino acids was reported in 1932 by du Vigneaud. nih.gov This method involved the use of formic acid and acetic anhydride (B1165640) and was initially employed to protect the amino groups of d,l-cystine during its resolution. nih.gov This foundational work paved the way for further applications of N-formylation in amino acid chemistry.

Over the years, various other reagents and methods have been developed for the N-formylation of amino acids. google.com These include the use of acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov This method has been shown to be effective for a range of amino acids, yielding N-formyl amino acids in good yields. nih.gov Other approaches have involved reacting amino acids with formamide (B127407) or using reagents like cyanomethyl formate (B1220265) to achieve N-formylation, sometimes with a focus on preventing racemization. google.comresearchgate.net The development of these varied synthetic routes highlights the ongoing importance of N-formylated amino acids as versatile intermediates in organic synthesis. mdpi.comgoogle.com

Significance of DL-Racemic Forms in Chemical and Biochemical Studies

This compound is a racemic mixture, meaning it contains equal amounts of the N-Formyl-D-valine and N-Formyl-L-valine enantiomers. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org While they possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can differ significantly in the presence of other chiral molecules, such as enzymes and receptors in biological systems. nih.govlibretexts.org

The study of racemic mixtures is crucial for several reasons. In chemical synthesis, reactions starting from achiral precursors often yield racemic products unless a chiral catalyst or reagent is used. libretexts.org Understanding the properties and behavior of these mixtures is essential for their separation, a process known as resolution, which aims to isolate the individual enantiomers. libretexts.org

In a biochemical context, the chirality of a molecule can dramatically influence its biological activity. ontosight.ai For many compounds, one enantiomer may exhibit a desired therapeutic effect while the other could be inactive or even produce adverse effects. libretexts.orgontosight.ai Therefore, studying the racemic form alongside the individual enantiomers is a critical aspect of drug design and development to understand the complete pharmacological and toxicological profile. nih.gov The investigation of DL-racemic forms like this compound provides insight into the potential interactions of both enantiomers in various chemical and biological systems.

Chemical and Physical Properties

The following tables provide a summary of the key chemical and physical properties of this compound.

Table 1: General Properties of this compound

Property Value
CAS Number 4289-96-7
Molecular Formula C6H11NO3
Molecular Weight 145.159 g/mol
Linear Formula C6H11NO3
MDL Number MFCD00063280

Source: sigmaaldrich.com

Table 2: Physical Properties of N-Formyl-L-valine (Data for the L-enantiomer)

Property Value
Melting Point 154 to 156°C
Boiling Point 355.7°C at 760 mmHg
Density 1.124 g/cm³
Flash Point 168.9°C

Source: chemsrc.com

Table 3: Computed Properties of N-Formyl-L-valine (Data for the L-enantiomer)

Property Value
XLogP3-AA 0.5
Polar Surface Area 66.4 Ų
Exact Mass 145.07389321 Da

Source: nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4289-96-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-formamido-3-methylbutanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)

InChI Key

QBYYLBWFBPAOKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Formyl Dl Valine

N-Formylation Strategies for DL-Valine and Related Amino Acids

The N-formylation of amino acids, including DL-valine, can be achieved through several synthetic routes, each with its own set of reagents and reaction conditions. These methods range from classical procedures to more modern catalytic approaches.

A direct and straightforward method for the N-formylation of amino acids involves the use of formamide (B127407). google.com This process typically entails heating a mixture of the amino acid in an excess of formamide. google.com The reaction proceeds through the nucleophilic attack of the amino group of valine on the carbonyl carbon of formamide, resulting in the formation of N-formyl-DL-valine and ammonia (B1221849) as a byproduct. To optimize the reaction, an inert atmosphere, such as nitrogen, is often employed. google.com The reaction temperature is a critical parameter, with a range of 60–100°C being preferable to facilitate the reaction while minimizing the risk of racemization.

ParameterConditionRationale
Reagent Formamide (in excess)Acts as both formylating agent and solvent. google.com
Temperature 60–100°CBalances reaction rate and prevention of racemization.
Atmosphere Inert (e.g., Nitrogen)Prevents unwanted side reactions. google.com
Molar Ratio (Acid:Formamide) ~1:4 to 1:20Ensures completion of the reaction. google.com

This method's simplicity and the dual role of formamide as both reagent and solvent make it an attractive option for the synthesis of N-formylamino acids. google.com

A well-established method for the N-formylation of amino acids utilizes a mixture of formic acid and acetic anhydride (B1165640). nih.govgoogle.com This combination generates a mixed anhydride, which is a potent formylating agent. The procedure, first reported in the mid-20th century, involves the reaction of the amino acid with this in situ generated reagent. nih.govgoogle.com More recent adaptations of this method have been developed for the on-resin synthesis of formylated peptides, demonstrating its versatility. chemistryviews.org In a typical on-resin procedure, the peptide-bound resin is treated with formic acid and pyridine, followed by the addition of acetic anhydride. chemistryviews.org This approach has been shown to be highly efficient, yielding formylated products in over 90% yield for a variety of peptides. chemistryviews.org

ReagentRole
Formic Acid Source of the formyl group. nih.govgoogle.com
Acetic Anhydride Activates formic acid to form a mixed anhydride. nih.govgoogle.com
Pyridine (in on-resin synthesis) Base to facilitate the reaction. chemistryviews.org

This method is notable for its high yields and applicability to both free amino acids and resin-bound peptides. nih.govchemistryviews.org

A more recent and innovative approach to N-formylation involves a peroxide-mediated decarboxylative coupling between an amino acid ester and an α-keto acid, such as glyoxylic acid. chemrxiv.orgchemrxiv.org This metal-free method is advantageous as it produces water and carbon dioxide as the primary byproducts. chemrxiv.orgchemrxiv.org The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. chemrxiv.org Hydrogen peroxide (H₂O₂) has been found to be an effective peroxide for N-substituted amino acid esters, while tert-butyl hydroperoxide (TBHP) is more successful for unprotected amino acid esters and oligopeptides. chemrxiv.org The reaction yield can be sensitive to the solvent and the stoichiometry of the reagents. chemrxiv.org

Table of Optimized Reaction Conditions for a Model Reaction: chemrxiv.org

EntryOxidantSolventYield (%)
1H₂O₂DMSO53
2H₂O₂1,4-Dioxane88
3TBHPDMSO89 (after 12h)

This method represents a milder and more environmentally friendly alternative to traditional formylation techniques. chemrxiv.orgchemrxiv.orgresearchgate.net

Beyond the aforementioned methods, a variety of other reagents and catalytic systems have been explored for the N-formylation of amines and amino acids. These include:

Glyoxylic acid: Can be used for N-formylation, though its substrate scope may be limited. acs.org

Trimethyl(bromodifluoromethyl)silane (TMSCF₂Br): A novel reagent that allows for N-formylation under very mild conditions. acs.org

Iodine: Molecular iodine can act as a catalyst for N-formylation using formic acid in solvent-free conditions. nih.gov

N,N-Dimethylformamide (DMF): Can serve as a formylating agent, often in the presence of a catalyst or under specific conditions like microwave irradiation. researchgate.net

Metal Catalysts: Various metal catalysts, including those based on manganese, have been developed to facilitate N-formylation using CO surrogates like oxalic acid. acs.org

Other Reagents: Other reported formylating agents include chloral, ethyl formate (B1220265), and N-formylsaccharin. google.commdpi.com

The choice of reagent and conditions often depends on the specific substrate, desired yield, and tolerance of functional groups.

Derivatization of this compound

The formyl group in this compound primarily functions as a protecting group for the amino functionality. google.com This protection allows for selective reactions to be carried out on the carboxylic acid group without interference from the more nucleophilic amine.

With the amino group protected, the carboxylic acid moiety of this compound is available for standard transformations such as esterification and amidation. Esterification can be achieved by reacting this compound with an alcohol under acidic conditions or using other standard esterification methods. The synthesis of N-formyl amino acid esters has been reported as part of the development of new formylation methodologies. chemrxiv.org

Similarly, the carboxylic acid can be converted to an amide by reaction with an amine, typically activated by a coupling reagent. The N-formyl group is stable under these conditions and can be removed later if desired. The formation of peptide bonds, a specific type of amidation, is a key application where N-formyl amino acids are used as building blocks. acs.org

Formation of Metal Complexes

This compound, like its parent amino acid, possesses functional groups capable of coordinating with metal ions. The study of metal complexes with amino acids and their derivatives is essential for understanding the interactions between metals and proteins in biological systems. sebhau.edu.ly The valine side chain is nonpolar, which typically restricts its coordination with cations to bidentate binding through the amine nitrogen and carboxylate oxygen groups. bendola.com In this compound, this bidentate chelation is preserved, involving the carboxylate oxygen and the formamide group.

Research into the coordination chemistry of valine has identified its ability to form stable complexes with several transition metal ions. Potentiometric studies have confirmed the formation of 1:2 (metal:ligand) binary complexes with L-valine and metals such as copper(II), nickel(II), and cobalt(II). sebhau.edu.ly The stability of these complexes typically follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II). sebhau.edu.lybendola.com

Furthermore, structural studies on complexes involving DL-valine derivatives, such as pyridoxal-DL-valine Schiff bases, provide insight into the stereochemical aspects of complex formation. X-ray diffraction studies of complexes like [Mn(PL-DL-valine)₂] and [Ni(PL-DL-valine)₂] have shown that the formation of such crystalline structures can be highly stereospecific. ias.ac.in These findings suggest that this compound likely forms structurally similar and stable chelates with a range of divalent metal ions.

Table 1: Metal Ion Complexation with Valine and its Derivatives

Metal Ion Typical Coordination Ratio (Metal:Ligand) Interacting Groups Reference
Copper (II) 1:2 Amine Nitrogen, Carboxylate Oxygen sebhau.edu.ly
Nickel (II) 1:2 Amine Nitrogen, Carboxylate Oxygen sebhau.edu.lybendola.com
Cobalt (II) 1:2 Amine Nitrogen, Carboxylate Oxygen sebhau.edu.ly
Zinc (II) 1:2 Amine Nitrogen, Carboxylate Oxygen bendola.com
Manganese (II) 1:2 Schiff Base (Phenolic O, Imine N, Carboxylate O) ias.ac.in

Peptide Coupling Reactions and Protecting Group Utility

In peptide synthesis, the formation of a peptide bond between two amino acids requires the selective blocking of reactive functional groups to prevent unwanted side reactions. masterorganicchemistry.com The N-formyl group serves as an effective protecting group for the α-amino group of valine, a strategy widely employed in peptide synthesis. researchgate.net This protection allows the carboxyl group of this compound to be activated and coupled with the free amino group of another amino acid without self-polymerization. masterorganicchemistry.com

The coupling process involves the activation of the carboxyl group of the N-protected amino acid. uniurb.it This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species. uniurb.itpeptide.com

Common Peptide Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are used to form a reactive O-acylisourea intermediate. peptide.commdpi.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) are known for their high coupling efficiency. peptide.com

Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is another common coupling agent. peptide.com

Once the peptide bond is formed, the N-formyl protecting group must be removed to elongate the peptide chain further or to yield the final peptide. A method for removing the formyl group involves treating the N-formyl-peptide ester with a strong acid, such as hydrochloric acid, in a mixture of water and a specific organic solvent like methyl ethyl ketone or acetonitrile. google.com This process efficiently cleaves the formyl group without significant side reactions. google.com

In addition to chemical methods, enzymatic approaches have been developed for peptide coupling. For instance, N-formyl-L-aspartic acid has been enzymatically condensed with L-phenylalanine methyl ester using a protease to produce a precursor for the sweetener aspartame (B1666099). google.com This highlights the potential for similar biocatalytic applications involving this compound.

Table 2: Selected Peptide Coupling Reagents

Reagent Class Example Reagent Abbreviation Reference
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC mdpi.com
Carbodiimides N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDC peptide.com
Phosphonium Salts Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate PyBrOP peptide.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP peptide.com
Aminium Salts 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one DEPBT peptide.com

Advanced Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its subsequent derivatives are critical steps to ensure high purity for synthetic applications. While standard techniques like crystallization are common, more advanced methods are often required, especially when dealing with stereoisomers or complex mixtures.

Chromatographic Methods: Column chromatography using silica (B1680970) gel is a fundamental technique for purifying N-formylated amino acid derivatives. oup.com For the separation of enantiomers (the D- and L-forms) of N-protected amino acids, chiral chromatography is the method of choice. Specialized chiral stationary phases can effectively resolve racemic mixtures of derivatives like N-FMOC-valine and N-t-BOC-valine, and similar principles apply to the resolution of this compound derivatives. windows.net

Enzymatic and Biocatalytic Methods: A highly advanced and specific technique for isolating a desired stereoisomer from a racemic mixture is dynamic kinetic resolution (DKR). This method has been successfully applied to racemic N-formyl-α-amino acids. frontiersin.org In one system, a combination of an N-succinyl-amino acid racemase (NSAR) and an L-carbamoylase was used. frontiersin.org The racemase continuously converts the unwanted enantiomer into the desired one, which is then selectively hydrolyzed by the L-carbamoylase, allowing for a theoretical yield of 100% for the desired enantiopure L-amino acid from the starting racemic N-formyl compound. frontiersin.org Studies have shown that N-formyl substrates are recognized efficiently by these enzyme systems. frontiersin.org

Furthermore, novel procedures have been developed for the purification of naturally occurring N-formyl-methionyl oligopeptides from bacterial cultures, demonstrating that specialized purification trains can be designed for N-formylated compounds. nih.gov

Table 3: Advanced Purification and Isolation Techniques

Technique Principle Application Reference
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. Separation of D- and L-enantiomers of N-protected amino acid derivatives. windows.net
Dynamic Kinetic Resolution (DKR) Combination of enzymatic resolution and in-situ racemization of the unwanted enantiomer. Production of enantiopure L-amino acids from racemic N-formyl-amino acids. frontiersin.org
Specialized Peptide Purification Multi-step procedures tailored to the specific chemical properties of the target molecule. Isolation of naturally occurring N-formyl-oligopeptides from complex biological mixtures. nih.gov

Stereochemical Investigations and Chiral Resolution of N Formyl Dl Valine

Racemization Studies and Asymmetric Transformation of DL-Valine Derivatives

Racemization, the conversion of an enantiopure sample into a racemic mixture, is a key process in developing more efficient resolution methods. For N-acyl amino acids, racemization can often be induced by heating in the presence of a catalytic amount of acetic anhydride (B1165640). researchgate.net This process is thought to proceed through the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate, which is then hydrolyzed back to the racemic N-acyl amino acid.

This ability to racemize the unwanted enantiomer is exploited in a powerful process known as asymmetric transformation . In this strategy, the resolution of the racemate is performed under conditions where the undesired enantiomer is continuously racemized back into the DL-mixture. This allows, in theory, for the complete conversion of a racemate into a single desired enantiomer, far exceeding the 50% maximum yield of a classical resolution.

One common method is to combine preferential crystallization with in-situ racemization. For example, a supersaturated solution of N-Formyl-DL-valine could be seeded with crystals of N-formyl-L-valine. As the L-enantiomer crystallizes out, the N-formyl-D-valine remaining in the solution is racemized back to this compound, providing more of the L-enantiomer to crystallize. This dynamic process can continue until most of the starting material is converted to the desired solid enantiomer. Such processes have been successfully applied to various N-acyl-DL-amino acids. researchgate.net Racemization of amino acids can also be catalyzed by aldehydes in an acidic medium like acetic acid. google.com

Stereochemical Deduction of this compound Metal Complexes

The interaction of N-formyl-valine with metal ions is fundamental not only to CLEC but also to understanding its role in potential biological or catalytic systems. Studies have been conducted on the synthesis and stereochemical characterization of metal complexes involving this compound. ajol.infocovenantuniversity.edu.ng

In one study, a complex of Zinc(II) with this compound was prepared and analyzed. ajol.info The stereochemistry and coordination environment of the metal ion were deduced using techniques such as:

Infrared (IR) Spectroscopy: IR spectra provide information about which functional groups are involved in bonding with the metal ion. For N-protected amino acids, coordination typically occurs through the carboxylate oxygen and the amide oxygen of the formyl group, rather than the nitrogen atom, which is a departure from free amino acids. ajol.info The presence of coordinated water molecules can also be confirmed by characteristic IR bands. ajol.info

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods analyze how the complex decomposes with heat. The loss of water molecules at specific temperatures (e.g., 150-180 °C) indicates that they were coordinated to the metal ion. ajol.info

Based on such analyses, an octahedral coordination geometry was proposed for the Zn(II) complex with this compound, where the zinc ion is coordinated to two N-formyl-valine ligands and two water molecules. ajol.info Similar studies on copper(II) complexes with various N-alkylated amino acids have shown that the metal center often adopts a distorted square-pyramidal or octahedral geometry, with the amino acid acting as a bidentate ligand. researchgate.netrsc.org The precise stereochemistry—the spatial arrangement of the ligands around the metal center—is dictated by the steric and electronic properties of the ligands.

Coordination Chemistry of N Formyl Dl Valine and Its Derivatives

Interaction of N-Formyl-DL-Valine with Base-Metal Ions (e.g., Zn(II), Cu(II))

The interaction of this compound with divalent base-metal ions such as zinc(II) and copper(II) leads to the formation of coordination complexes. Studies have successfully synthesized and characterized the complex of this compound with Zn(II). Current time information in Bangalore, IN.at.uaresearchgate.net These complexes are typically prepared by reacting the N-protected amino acid with a suitable metal salt, such as freshly prepared Zn(OH)₂, in a solvent like methanol. at.ua The resulting complexes often exhibit a 1:2 stoichiometry of metal to ligand, irrespective of the initial ratio of reactants used in the synthesis. Current time information in Bangalore, IN.

While specific detailed studies on the Cu(II) complex of this compound are not as extensively documented, the general principles of Cu(II) coordination with amino acid derivatives suggest the formation of stable complexes. at.uamdpi.com Copper(II) is well-known to form stable chelates with amino acids. at.ua The study of such interactions is crucial for understanding the potential roles of these metal ions in biological systems and for the development of new compounds with specific chemical properties. Current time information in Bangalore, IN.

Identification of Coordination Sites in N-Protected Amino Acids and Dipeptides

The coordination sites in N-protected amino acids like this compound differ from those of free amino acids. at.uaresearchgate.net In the case of the Zn(II) complex with this compound, it has been determined that coordination occurs through the carboxylate oxygen atoms. Current time information in Bangalore, IN. Unlike unprotected amino acids where the amino group is a primary binding site, the formylation of the amino group in this compound alters its donor capability. Consequently, the amido side chain is not involved in coordination to the metal ion. Current time information in Bangalore, IN.

In addition to the carboxylate group, water molecules are also found to be involved in the coordination sphere of the metal ion in these complexes. Current time information in Bangalore, IN. For N-formyl amino acid complexes with Zn(II), two water molecules are typically coordinated to the central metal ion, completing its coordination sphere. Current time information in Bangalore, IN. This mode of coordination highlights the importance of the N-protecting group in directing the binding of the metal ion to specific sites on the ligand.

Characterization of Metal-N-Formyl-DL-Valine Complexes

The characterization of metal complexes of this compound involves a combination of analytical and spectroscopic techniques to determine their structure and properties.

Structural Elucidation of Coordination Compounds

The structural elucidation of these coordination compounds relies heavily on techniques such as infrared (IR) spectroscopy, alongside analytical data. For the Zn(II) complex of this compound, these studies have suggested an octahedral coordination geometry around the Zn(II) ion. Current time information in Bangalore, IN. This is in contrast to some other N-protected amino acid complexes, such as those with N-benzoyl derivatives, which may adopt a distorted tetrahedral structure. ajol.info The proposed octahedral structure for the [Zn(For-ValO)₂·2H₂O] complex involves coordination through the carboxylate oxygens and two water molecules. Current time information in Bangalore, IN.

The table below summarizes the proposed stereochemistry for Zn(II) complexes with N-formyl amino acids and related compounds based on spectroscopic and analytical data. Current time information in Bangalore, IN.

CompoundProposed Stereochemistry
[Zn(For-ValO)₂·2H₂O]Octahedral
[Zn(For-PheO)₂·2H₂O]Octahedral
[Zn(For-Val-GlyO)₂·2H₂O]Octahedral
[Zn(For-Phe-GlyO)₂·2H₂O]Octahedral

Data sourced from G.S. G.S. et al., 1991. Current time information in Bangalore, IN.

Thermal Analysis in Complex Characterization (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are powerful tools for characterizing metal complexes by studying their thermal stability and decomposition patterns. Current time information in Bangalore, IN.ajol.info

For the Zn(II) complex with this compound, [Zn(For-ValO)₂·2H₂O], TGA shows a weight loss between 120°C and 180°C, which corresponds to the removal of two water molecules. Current time information in Bangalore, IN.ajol.info The DTA curve for this complex exhibits two endothermic peaks at 150°C and 180°C, confirming that these two water molecules are coordinated to the Zn(II) ion. Current time information in Bangalore, IN.ajol.info The loss of coordinated water at these temperatures is a characteristic feature of such hydrated metal complexes. Current time information in Bangalore, IN. Further heating leads to the decomposition of the ligand and the eventual formation of the metal oxide. Current time information in Bangalore, IN.ajol.info

The table below presents the thermal analysis data for the Zn(II) complex of this compound. Current time information in Bangalore, IN.

ComplexDTA Peak Temperature (°C)TGA Weight Loss (%) ObservedTGA Weight Loss (%) CalculatedAssignment
[Zn(For-ValO)₂·2H₂O]150, 180 (endothermic)4.70 (at 150°C), 4.70 (at 180°C)4.62 (for 1 H₂O), 4.62 (for 1 H₂O)Loss of two coordinated water molecules

Data sourced from G.S. G.S. et al., 1991. Current time information in Bangalore, IN.

Ligand Behavior of this compound in Complexation

The behavior of this compound as a ligand is significantly influenced by the presence of the N-formyl group. This modification blocks the coordination potential of the amino group, thereby directing the metal ion to bind to the carboxylate group. Current time information in Bangalore, IN. In the case of Zn(II) complexes with N-formyl amino acids, coordination occurs through the carboxylate oxygen atoms, with two water molecules also participating in the coordination to form an octahedral geometry. Current time information in Bangalore, IN. This is a distinct behavior compared to N-benzoyl amino acids which can form bidentate complexes through the carboxylate group, resulting in a tetrahedral structure. Current time information in Bangalore, IN.

Mono-N-protected amino acids (MPAAs) in general are recognized as an important class of ligands in catalysis, where they can accelerate reaction rates. ias.ac.inlatamjpharm.orgajrconline.orgabo.fi The nature of the N-protecting group and the amino acid side chain can influence the steric and electronic properties of the resulting metal complex, thereby affecting its reactivity and stability. abo.fi The study of this compound's ligand behavior provides insight into how subtle modifications to a biomolecule can lead to significant changes in its coordination chemistry.

Biochemical and Enzymatic Studies Involving N Formyl Dl Valine

N-Formyl Amino Acids as Substrates for Enzymatic Hydrolysis

N-formyl-DL-valine, as a member of the N-formyl amino acid family, is a subject of interest in enzymatic studies, particularly concerning hydrolysis for the resolution of racemic mixtures.

Acylase Activity on N-Formyl Amino Acids

Acylase I (aminoacylase; N-acylamino-acid amidohydrolase, EC 3.5.1.14) is a key enzyme utilized in the kinetic resolution of unnatural and rarely occurring α-amino acids. harvard.edu Its nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids makes it a valuable biocatalyst. harvard.edu Studies have shown that acylase I from porcine kidney and the fungus Aspergillus can hydrolyze various N-acyl amino acids, including formyl derivatives. harvard.edu For instance, an aminoacylase (B1246476) isolated from the seeds of Palo Verde (Parkinsonia aculeata L.) demonstrated the ability to hydrolyze N-formyl-L-methionine effectively. capes.gov.br This enzyme, purified over 75-fold, showed that N-formyl-L-methionine was its best substrate. capes.gov.br While both porcine kidney acylase (PKA) and Aspergillus acylase (AA) can hydrolyze formyl amino acids, their relative rates differ. harvard.edu

Research has also explored the use of N-succinyl-amino acid racemase (NSAR) in combination with stereospecific amidohydrolases for the dynamic kinetic resolution of racemic N-substituted α-amino acids. frontiersin.org This "Amidohydrolase Process" has been shown to be effective with various N-acyl groups, including N-formyl. frontiersin.org In one study, N-formyl substrates were more efficiently recognized than N-carbamoyl-α-AAs, achieving total conversion of racemic N-formyl-aminobutyric acid to L-aminobutyric acid. frontiersin.org

Esterase and Lipase (B570770) Activities in N-Formyl Amide Deprotection

While acylases are the primary enzymes for N-acyl amino acid hydrolysis, other hydrolases have been investigated for their potential in deprotecting N-formyl amides. A screening of 15 different commercially available lipases, acylases, proteases, and esterases revealed that porcine liver esterase and two acylases were active in the hydrolysis of N-formylalanine. researchgate.net This was a notable finding as it represented the first instance of an esterase being used for the deprotection of N-formyl amides. researchgate.net

It is generally accepted that lipases and esterases catalyze ester hydrolysis but not amide hydrolysis. conicet.gov.ar However, some studies have reported instances of lipase- and esterase-catalyzed amide hydrolysis, indicating a degree of catalytic promiscuity. conicet.gov.armdpi.com For example, the lipase from Candida antarctica (CAL-B) has been shown to possess amidase activity, though this is dependent on the specific structural features of the substrate. researchgate.net The existence of proteases that can break ester bonds and esterases and lipases that can break amide bonds highlights the potential for these enzymes in non-conventional reactions. mdpi.com

Analogous Roles of N-Formyl Groups in Protein Synthesis and Processing (e.g., N-Formylmethionine)

The N-formyl group, as seen in this compound, plays a crucial analogous role in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts, primarily in the form of N-formylmethionine (fMet). wikipedia.orgwikidoc.org

In these systems, protein synthesis is initiated with fMet. drugbank.commedkoo.com The initiating methionine residue is loaded onto a specialized transfer RNA (tRNA), tRNAfMet, and then a formyl group is added by the enzyme methionyl-tRNA formyltransferase. wikipedia.org This fMet-tRNAfMet is then delivered to the ribosome to start the polypeptide chain. wikidoc.org Subsequent methionine codons within the mRNA are translated using normal methionine loaded onto tRNAMet. wikipedia.org The N-terminal fMet is often removed from the mature protein by a two-step enzymatic process involving peptide deformylase (PDF) and methionine aminopeptidase (B13392206) (MetAP). wikipedia.org If not removed, the N-terminal fMet can act as a signal for protein degradation. wikipedia.orgnih.gov

The presence of N-formylated proteins in bacteria but not in the cytosol of eukaryotes allows the immune system to recognize these as foreign, triggering an immune response. wikidoc.org

N-Formyl Peptides and Formyl Peptide Receptors (FPRs) in Research

N-formyl peptides, derived from the breakdown of bacterial and mitochondrial proteins, are potent chemoattractants for mammalian phagocytic leukocytes. acs.org They play a significant role in the innate immune system by binding to and activating formyl peptide receptors (FPRs). nih.gov

Ligand Diversity and Receptor Recognition Mechanisms

FPRs are a family of G protein-coupled receptors that recognize a wide variety of ligands, including N-formylated peptides. nih.govoup.com In humans, there are three main types: FPR1, FPR2, and FPR3. frontiersin.org These receptors are considered pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.gov

The N-formyl group is a critical determinant for the interaction of these peptides with FPR1 and FPR2. acs.orgnih.gov While FPR1 is a high-affinity receptor for many formyl peptides, FPR2 has a generally lower affinity but can distinguish between formyl peptides of different sizes and structures. nih.gov The prototypical FPR1 agonist is the N-formylmethionine-leucyl-phenylalanine (fMLP) peptide. wikipedia.org The diversity of ligands recognized by FPRs highlights their role in both initiating and resolving inflammatory responses. wikipedia.org

Enzymatic Degradation Pathways of Chemotactic N-Formyl Peptides

To prevent an excessive inflammatory response to N-formyl peptides, particularly from commensal bacteria in the gut, mammals have enzymes that degrade these peptides. acs.org One key enzyme is peptide deformylase (PDF), a metalloenzyme that removes the formyl group from the N-terminus of nascent polypeptides in bacteria and mitochondria. frontiersin.org In the context of chemotactic peptides, an enzyme identified as α-N-acylpeptide hydrolase (also known as acylamino acid-releasing enzyme) can cleave the N-formylmethionine from peptides like fMLP, thereby inactivating their chemotactic properties. acs.org This is followed by the action of an N-formylmethionine deformylase, which breaks down N-formylmethionine into formate (B1220265) and methionine. acs.org

Interplay of Valine and Formylated Derivatives in Metabolic Pathways

The metabolic significance of this compound can be understood by examining the broader roles of its constituent parts: the formyl group and the amino acid valine. This involves looking at metabolic pathways where formylated amino acids are key intermediates and pathways where valine biosynthesis and availability are central.

Tryptophan Metabolism and Formation of N-Formyl-Kynurenine

While not directly involving N-formyl-valine, the kynurenine (B1673888) pathway of tryptophan metabolism provides a critical example of a major metabolic route where an N-formylated amino acid derivative, N-formyl-kynurenine, is a crucial intermediate. nih.govmtoz-biolabs.com Approximately 95% of the body's tryptophan, an essential amino acid, is degraded via this pathway. nih.govmdpi.com The initial and rate-limiting step of this process is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formyl-kynurenine. nih.govacs.org This reaction is catalyzed by one of two heme-containing dioxygenase enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, or indoleamine 2,3-dioxygenase (IDO), which functions in extrahepatic tissues, including immune cells. nih.govportlandpress.com

The resulting N-formyl-kynurenine is then rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine and formate. nih.govnih.gov L-kynurenine serves as a central branch-point for the synthesis of several bioactive metabolites, including kynurenic acid, quinolinic acid, and ultimately, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comnih.gov

The interplay with valine occurs at the level of substrate availability. Tryptophan, along with other large neutral amino acids like valine, leucine, and phenylalanine, competes for transport across biological barriers, such as the blood-brain barrier. preprints.org Therefore, the relative concentrations of these amino acids, including valine, can influence the amount of tryptophan available for entry into the kynurenine pathway in various tissues. preprints.org

Table 1: Key Enzymes in the Initial Stage of the Kynurenine Pathway

EnzymeAbbreviationFunctionPrimary Location
Tryptophan 2,3-dioxygenaseTDOCatalyzes the oxidation of L-tryptophan to N-formyl-kynurenine. nih.govnih.govLiver nih.govportlandpress.com
Indoleamine 2,3-dioxygenaseIDOCatalyzes the oxidation of L-tryptophan to N-formyl-kynurenine. nih.govmtoz-biolabs.comExtrahepatic tissues, immune cells nih.govportlandpress.com
Arylformamidase (Kynurenine Formamidase)AFMID / FAMIDHydrolyzes N-formyl-kynurenine to L-kynurenine and formate. nih.govnih.govWidespread, including liver, kidney, and brain nih.gov

Biosynthesis and Metabolic Engineering of L-Valine

L-valine, the biologically active enantiomer in this compound, is an essential branched-chain amino acid with significant applications in pharmaceuticals, cosmetics, and animal feed. pnas.orgnih.gov Its production is primarily achieved through microbial fermentation, with significant research focused on the metabolic engineering of bacteria like Corynebacterium glutamicum and Escherichia coli to create high-yield strains. nih.govcabidigitallibrary.org

The biosynthesis of L-valine is a complex, highly regulated process. scilit.com Metabolic engineering strategies aim to overcome these regulatory hurdles and channel metabolic flux towards L-valine production. Key strategies include:

Removing Feedback Inhibition : The enzyme acetohydroxyacid synthase is a key regulatory point, subject to feedback inhibition by L-valine. Site-directed mutagenesis is used to create enzymes that are no longer sensitive to this inhibition. pnas.orgnih.gov

Enhancing Precursor Supply : The availability of pyruvate (B1213749), a key precursor, is crucial. pnas.org Strategies involve strengthening the glycolysis pathway and deleting genes for competing pathways to increase the pyruvate pool available for valine synthesis. nih.gov

Deleting Competing Pathways : To prevent the diversion of precursors to other amino acids, genes in competing biosynthetic pathways are deleted. For example, knocking out the ilvA gene (encoding L-threonine dehydratase) prevents the formation of 2-ketobutyrate, an intermediate in L-isoleucine synthesis, thus directing flux towards L-valine. pnas.org

These targeted genetic modifications have led to significant increases in L-valine titers, with some engineered strains of C. glutamicum producing over 100 g/L in fed-batch bioreactors. nih.gov

Table 2: Metabolic Engineering Strategies for L-Valine Production in E. coli

Genetic ModificationRationaleObserved Effect
Mutagenesis of ilvNRemoval of L-valine feedback inhibition on acetohydroxy acid synthase. pnas.orgFoundational step for overproduction.
Deletion of ilvA, leuA, panB genesTo make more pyruvate and 2-ketoisovalerate precursors available for L-valine biosynthesis. pnas.orgEngineered strain produced 1.31 g/liter L-valine. pnas.org
Overexpression of ygaZH geneThe ygaZH gene encodes an L-valine exporter. pnas.orgLed to a 47.1% enhancement in L-valine production. pnas.org
Overexpression of lrp and ygaZH geneslrp is a global regulator that activates the ygaZH exporter. pnas.orgResulted in a 113% increase in L-valine production. pnas.org

Enzyme-Catalyzed Condensation Reactions Utilizing N-Formyl Amino Acids

The N-formyl group serves as an effective protecting group for the amine function of amino acids in various synthetic applications, including enzyme-catalyzed reactions. This protection prevents unwanted side reactions at the amino group, allowing for specific modifications at other parts of the molecule, such as the carboxyl group. N-formyl amino acids, as a class, are valuable substrates in enzyme-catalyzed condensation reactions to form peptide bonds or other amide linkages.

A prominent industrial example is the synthesis of a precursor for the artificial sweetener aspartame (B1666099) (α-L-aspartyl-L-phenylalanine methyl ester). In this process, N-formyl-L-aspartic acid is used as a substrate in a condensation reaction with L-phenylalanine methyl ester. google.com This reaction is catalyzed by a protease enzyme, which facilitates the formation of the peptide bond between the two amino acid derivatives. google.com The use of the N-formyl protecting group on the aspartic acid ensures that the condensation occurs specifically at the desired carboxyl group, leading to the formation of N-formyl-α-L-aspartyl-L-phenylalanine methyl ester. google.com This intermediate is then subjected to a subsequent deformylation step to yield the final aspartame product. google.com

The utility of the N-formyl group extends to broader peptide synthesis, where it can be used to initiate peptide chain formation. acs.orgacs.org Hydrolase enzymes, such as certain esterases and acylases, can be employed for the selective removal (deprotection) of the N-formyl group under mild conditions, which is a critical step after the condensation reaction is complete. researchgate.net

Table 3: Example of Enzyme-Catalyzed Condensation: Aspartame Precursor Synthesis

Reactant 1Reactant 2Enzyme ClassProductSignificance
N-formyl-L-aspartic acidL-phenylalanine methyl esterProteaseN-formyl-α-L-aspartyl-L-phenylalanine methyl ester google.comKey step in the industrial production of the sweetener aspartame. google.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in both solution and solid states. copernicus.orgdntb.gov.ua For N-Formyl-dl-valine, NMR techniques offer a window into its conformational landscape, which is defined by the rotational freedom around its chemical bonds.

High-resolution ¹H NMR spectra can reveal the presence of different conformers in solution. copernicus.org The observation of distinct signals for specific protons can indicate slow exchange between different rotational isomers on the NMR timescale. copernicus.orgcopernicus.org Conversely, sharp, averaged signals suggest that the molecule is undergoing rapid interconversion between various conformations. copernicus.orgcopernicus.org

Determination of Chemical Shielding Anisotropy Tensors

Solid-state NMR spectroscopy is particularly valuable for determining the chemical shielding anisotropy (CSA) tensors of atomic nuclei like ¹³C and ¹⁵N within this compound. meihonglab.comresearchgate.net The CSA provides detailed information about the local electronic environment and the orientation of the shielding tensor relative to the molecular frame. researchgate.netnih.gov

Theoretical studies, often employing ab initio Hartree-Fock quantum chemical methods, complement experimental data by predicting shielding tensor information. meihonglab.comillinois.edu For valine residues, the ¹³Cα chemical shift anisotropy spans (Ω) are typically large, around 30 ppm, and are in good agreement with theoretical predictions for sheet-like geometries. illinois.edunih.gov Studies on related N-acetyl-d,l-valine have determined the principal elements of the ¹⁵N CSA tensors, providing valuable data on the electronic structure of the peptide bond. researchgate.net For instance, in N-acetyl-d,l-valine, two sites were identified with the following ¹⁵N CSA tensor magnitudes:

Site I: 59.6 ± 1, 80.5 ± 1, and 235.3 ± 1 ppm researchgate.net

Site II: 57.5 ± 2, 81.0 ± 2, and 227.0 ± 2 ppm researchgate.net

These tensor values are crucial for understanding how factors like hydrogen bonding and local geometry influence the electronic properties of the molecule.

Table 1: 15N CSA Tensor Magnitudes for N-acetyl-d,l-valine. researchgate.net
Siteδ11 (ppm)δ22 (ppm)δ33 (ppm)
I59.6 ± 180.5 ± 1235.3 ± 1
II57.5 ± 281.0 ± 2227.0 ± 2

Application of Multidimensional NMR Experiments in Conformational Determination

Multidimensional NMR experiments are instrumental in determining the detailed conformation of peptides like this compound. nih.gov Techniques such as 3D HCCH experiments allow for the simultaneous examination of multiple side-chain torsion angles. nih.gov By measuring internuclear distances and torsion angles, a comprehensive picture of the molecular geometry can be constructed. nih.gov

For instance, in studies of related formylated peptides, dipolar recoupling experiments are used to measure heteronuclear ¹³C-¹⁵N distances, while tensor correlation experiments constrain backbone and side-chain torsion angles. nih.gov These advanced NMR methods have been successfully applied to distinguish between different structural forms of peptides that coexist at various temperatures, revealing subtle changes in side-chain conformations. nih.gov

Infrared (IR) and Raman Spectroscopy in Structural and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure, bonding, and intermolecular interactions of this compound. acs.orgmdpi.com

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule that involve a change in dipole moment. In the context of this compound, IR spectra can be used to identify characteristic functional groups and to study hydrogen bonding interactions. researchgate.net Gas-phase IR spectroscopy, combined with quantum-chemical calculations, is a powerful approach for obtaining structural information on neutral, isolated biomolecules by comparing experimental and calculated spectra. acs.orgdiva-portal.org

Raman Spectroscopy is based on the inelastic scattering of light and provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to vibrations of the molecular backbone and non-polar bonds. mdpi.com Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can provide molecularly specific vibrational fingerprints, making it a valuable tool for studying molecules like amino acid derivatives. spectroscopyonline.com Recent advancements in SERS have even enabled the stereoselective identification of amino acid enantiomers, such as D- and L-valine. spectroscopyonline.com However, the interpretation of Raman spectra can be complex, and factors like fluorescence can present challenges. mdpi.comspectroscopyonline.com

Table 2: Key Spectroscopic Techniques for this compound Analysis
TechniqueInformation ObtainedKey Findings/Applications
NMR SpectroscopyConformational analysis, structural determination, dynamic processes. copernicus.orgdntb.gov.uaDetermination of rotamer populations and energy barriers. copernicus.orgcopernicus.org
Solid-State NMRChemical Shielding Anisotropy (CSA) tensors, local electronic environment. meihonglab.comresearchgate.netProvides data on the influence of hydrogen bonding and geometry on electronic properties. researchgate.net
Infrared (IR) SpectroscopyFunctional group identification, hydrogen bonding interactions. researchgate.netStructural elucidation through comparison with theoretical spectra. acs.orgdiva-portal.org
Raman SpectroscopyMolecular backbone vibrations, non-polar bond analysis. mdpi.comStereoselective identification and study of intermolecular interactions using SERS. spectroscopyonline.comnih.gov

Mass Spectrometry (MS) for Characterization and Quantification in Complex Mixtures

Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of this compound, especially within complex biological matrices. acs.organaquant.com MS measures the mass-to-charge ratio of ions, allowing for highly specific and sensitive detection. anaquant.com

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Formylated Residues

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of amino acids and their derivatives. nih.govsciex.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. anaquant.com

For the analysis of N-formylated residues, LC-MS/MS methods are developed to achieve robust and sensitive quantification. sciex.com Derivatization of the amino acid can be employed to improve its chromatographic properties and enhance detection sensitivity. nih.gov In a typical LC-MS/MS workflow, the precursor ion corresponding to the derivatized this compound is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are then monitored in the third quadrupole. anaquant.com This selected reaction monitoring (SRM) approach provides excellent specificity and allows for the accurate quantification of the analyte even in complex samples like serum. anaquant.com The use of isotopically labeled internal standards further enhances the accuracy and precision of the method. anaquant.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles. wikipedia.org

Computational and Theoretical Investigations of N Formyl Dl Valine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like N-Formyl-DL-valine. researchgate.netpsu.edu These methods solve the Schrödinger equation or related equations to determine the electronic structure and energy of a molecule, providing a basis for understanding its geometry, stability, and reactivity. psu.eduscielo.org.mx For amino acid derivatives, these calculations can elucidate the effects of chemical modifications, such as the N-formylation of valine, on the molecule's intrinsic properties. nih.govnih.gov

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters, such as torsion angles. nih.govosf.ioacademie-sciences.fr

For N-formylated amino acids, the key dihedral angles that define the backbone conformation are φ (phi), ψ (psi), and ω (omega). conicet.gov.ar The side-chain conformation is determined by the χ (chi) angles. Due to the racemic nature of DL-valine, the analysis must consider both the D- and L-enantiomers. nih.gov Theoretical studies on similar N-formylated dipeptides have shown that the potential energy surface can have multiple local minima, each corresponding to a stable conformer. nih.govresearchgate.net

The relative energies of these conformers can be calculated using methods like DFT (e.g., with functionals like B3LYP) and ab initio methods (e.g., Møller–Plesset perturbation theory, MP2), often with various basis sets to ensure accuracy. derpharmachemica.comaip.org For instance, studies on N-formyl-L-serine-L-alanine-NH2 have identified numerous stable conformers, with their relative stabilities influenced by intramolecular hydrogen bonding. nih.govnih.gov While specific experimental data for this compound is scarce, theoretical calculations can predict the likely low-energy conformations.

Table 1: Representative Theoretical Conformational Analysis of N-Formyl-valine (Note: This table is illustrative and based on typical findings for similar molecules, as specific experimental data for this compound is not readily available in the searched literature.)

Conformer Dihedral Angles (φ, ψ) Relative Energy (kcal/mol) Key Intramolecular Interactions
βL (-150°, 150°) 0.00 Extended backbone conformation
γL (-75°, 75°) 1.2 C7 equatorial hydrogen bond
αL (-60°, -45°) 2.5 Helical-like conformation
βD (150°, -150°) 0.00 Extended backbone conformation (D-enantiomer)
γD (75°, -75°) 1.2 C7 equatorial hydrogen bond (D-enantiomer)
αD (60°, 45°) 2.5 Helical-like conformation (D-enantiomer)

The electronic structure of this compound dictates its chemical reactivity and physical properties. Quantum chemical methods can be used to calculate various electronic descriptors. ekb.eg The distribution of electron density, for example, can be analyzed to understand the nature of chemical bonds and intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For a molecule like this compound, NBO analysis can quantify the delocalization of electron density from lone pairs to antibonding orbitals, which contributes to the stability of certain conformations.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg

Table 2: Calculated Electronic Properties of a Representative N-Formylated Amino Acid (Note: This table presents typical data obtained from DFT calculations for analogous molecules, as specific data for this compound was not found in the searched literature.)

Property Calculated Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-311++G(d,p)
LUMO Energy -0.8 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 5.7 eV B3LYP/6-311++G(d,p)
Dipole Moment 3.2 D B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations of N-Formyl-Valine Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics and thermodynamics of this compound in various environments, such as in solution. nih.govbnl.gov MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. researchgate.net

For a molecule like this compound, MD simulations can be used to:

Explore the conformational space and the transitions between different conformers over time.

Study the solvation of the molecule and its interactions with solvent molecules.

Simulate the binding of the molecule to a receptor, providing a dynamic picture of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured activity. uestc.edu.cnbiologists.com

In the context of this compound, a QSAR model could be developed to predict its activity towards a specific biological target, such as the formyl peptide receptors (FPRs). nih.govfrontiersin.org The first step in QSAR modeling is to define a set of molecular descriptors for this compound and related compounds. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Calculated using quantum chemical methods (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares) is built to relate them to the biological activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds. While a specific QSAR model for this compound was not identified, the principles of QSAR are widely applied in drug discovery. ajrconline.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies (Note: This is a general table of descriptor types, not specific values for this compound.)

Descriptor Class Example Descriptors Information Provided
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energies Distribution of electrons, polarity, reactivity
Steric Molecular volume, Surface area, Molar refractivity Size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity of the molecule
Topological Connectivity indices, Wiener index Branching and connectivity of the molecule

The biological effects of N-formylated peptides are often mediated through their interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the immune response. wikipedia.orgnih.gov The N-formyl group is generally important for the interaction with FPR1 and FPR2. nih.gov Theoretical modeling can be used to understand the binding of this compound to these receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method can be used to:

Identify the binding site of this compound on an FPR.

Predict the binding affinity of the ligand to the receptor.

Identify the key amino acid residues in the receptor that interact with the ligand.

Computer modeling and site-directed mutagenesis studies on FPRs have provided insights into the structural requirements for ligand binding. For example, the composition of the C-terminal amino acids of formyl peptides appears to be more important for binding to FPR2 than to FPR1. nih.gov While a crystal structure of an FPR in complex with this compound is not available, homology modeling can be used to build a model of the receptor, which can then be used for docking studies. nih.gov

Theoretical Studies of Chemical Repair Mechanisms Involving Valine Radicals

The integrity of proteins can be compromised by oxidative damage, which can lead to the formation of reactive radical species on amino acid residues. Theoretical studies have been instrumental in understanding the mechanisms by which these radicals, including those formed on valine residues, can be chemically repaired. These computational investigations often model the amino acid residue within a simplified peptide environment, for which N-formyl-valinamide serves as a relevant model.

Research has employed density functional theory (DFT) to explore the thermodynamics and kinetics of repair reactions for damaged aliphatic amino acids like valine. researchgate.netdntb.gov.ua A common mechanism of damage is the abstraction of a hydrogen atom from the α-carbon, creating a carbon-centered radical. The subsequent repair often involves a hydrogen-atom transfer (HAT) from an antioxidant molecule.

Theoretical models have explored the efficacy of various antioxidants in repairing these radicals. For instance, dihydrolipoic acid (DHLA) has been identified as an excellent repair agent through HAT reactions involving its thiol groups. researchgate.net Calculations performed at the M06-2X-SMD/6-31++G(d,p) level of theory have shown that the rate constants for these repair reactions are often close to diffusion control, indicating a very fast and efficient process. researchgate.net Glutathione (B108866) (GSH) is another crucial endogenous antioxidant whose repair mechanisms for radical-damaged biomolecules have been studied using DFT. ucalgary.caacs.org

The stability of the amino acid radical itself is a key factor. Radicals with an adjacent amino group and a carbonyl group can experience "captodative stabilization," which can influence their reactivity and the feasibility of repair. ucalgary.ca The generation of a planar α-carbon radical from a chiral amino acid like valine raises further questions. Subsequent repair through HAT could potentially lead to the formation of the unnatural D-configuration, an outcome that is rare in biological systems and has been a subject of theoretical investigation. ucalgary.ca

Computational Method System Studied Key Findings Reference
Density Functional Theory (M06-2X-SMD/6-31++G(d,p))Damaged aliphatic amino acids (including valine) with dihydrolipoic acid (DHLA).DHLA is an effective antioxidant for repairing valine radicals via Hydrogen-Atom Transfer (HAT), with reaction rates approaching the diffusion limit. researchgate.net
Density Functional Theoryα-C-H bond dissociation enthalpies of peptide models.Generation of a planar α-C radical from a chiral amino acid and subsequent repair could lead to racemization (formation of D-amino acids). ucalgary.ca
Density Functional TheoryRepair of DNA radicals by glutathione (GSH).HAT from the thiol group of GSH is a fast and viable mechanism for repairing carbon-centered radicals, a process applicable to amino acid radicals. acs.org

Computational Approaches for Understanding Chiral Recognition Mechanisms

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in biochemistry and separation science. Computational methods are pivotal in elucidating the subtle molecular interactions that govern this phenomenon. mdpi.com While studies may not always focus directly on this compound, the principles derived from computational investigations of similar N-acylated amino acids and their derivatives are highly relevant.

Molecular dynamics (MD) simulations are a key computational tool for investigating chiral recognition. nih.govscirp.org These simulations can model the dynamic interactions between a chiral selector (like a synthetic receptor or a chiral stationary phase) and the enantiomers of a chiral analyte. By calculating the binding free energy for the formation of diastereomeric complexes, researchers can predict which enantiomer will bind more strongly, which is in agreement with experimental results from techniques like micellar electrokinetic chromatography (MEKC). nih.govscirp.orgtdl.org

A detailed analysis of the MD trajectories can reveal the specific intermolecular forces responsible for chiral discrimination. Hydrogen bonding, in particular, plays a crucial role. nih.govscirp.org The number, duration, and geometry of hydrogen bonds formed between the chiral selector and each enantiomer can explain the observed enantioselectivity. For example, in studies involving amino acid-based surfactants, the L-enantiomers of dansylated amino acids were found to form more stable and numerous hydrogen bonds with the chiral selector compared to the D-enantiomers, resulting in stronger binding and successful chiral separation. nih.govscirp.org

These computational approaches provide a molecular-level understanding that is essential for the rational design of new synthetic receptors and chiral separation media. mdpi.com

Computational Technique System Studied Key Insights Provided Reference
Molecular Dynamics (MD) SimulationsDansyl amino acid enantiomers with an amino acid-based molecular micelle (poly(SULV)).Calculation of binding free energies that correlate with experimental enantiomeric separation order. L-enantiomers showed stronger binding. nih.govscirp.org
Hydrogen Bonding AnalysisDansyl amino acid enantiomers with poly(SULV).Elucidation of the specific molecular interactions governing chiral recognition; revealed that the preferred enantiomer forms more significant hydrogen bonds. nih.govscirp.org
Computational Methodology DevelopmentAmino acid-based micelles and chiral enantiomers.Development of computational protocols to create a predictive database for chiral separations. tdl.org

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization in Asymmetric Synthesis and Chiral Induction Processes

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, is crucial in the pharmaceutical and chemical industries, as different enantiomers of a molecule can have vastly different biological activities. ankara.edu.tr Amino acids are a primary source of readily available, enantiomerically pure molecules, often referred to as the "chiral pool," which serve as starting materials for complex chiral targets. ankara.edu.trmdpi.com

N-Formyl-DL-valine, particularly its separated L- and D-enantiomers, is a valuable component of this chiral pool. The inherent chirality of the valine backbone can be used to direct the stereochemical outcome of a reaction, a process known as chiral induction. ankara.edu.tr Derivatives of N-formyl amino acids have been successfully employed as Lewis basic organocatalysts. For example, an N-formyl amino alcohol derived from N-methyl L-valine has been shown to be an effective catalyst for the asymmetric reduction of ketimines with high enantioselectivity. researchgate.net In such applications, the N-formyl group can play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions that help to create a specific chiral environment around the reacting molecules, thus influencing the enantiofacial selectivity of the reaction. researchgate.net

Role as a Chemical Intermediate in the Synthesis of Complex Molecules

Beyond its direct applications, this compound serves as a key intermediate in the multi-step synthesis of a wide array of more complex and specialized molecules.

The valine structural backbone is a component of numerous bioactive compounds. Valine catabolism, for instance, provides essential precursors for the biosynthesis of macrolide antibiotics like tylosin (B1662201) and spiramycin. nih.gov Furthermore, D-valine is a known intermediate in the synthesis of the semi-synthetic veterinary antibiotic valnemulin (B25052) and the pyrethroid pesticide fluvalinate, which is a broad-spectrum insecticide with low toxicity to mammals. nih.govresearchgate.net

In the chemical synthesis of derivatives of these compounds, this compound can be used as a protected form of valine. The formyl group allows for specific chemical modifications to other parts of the molecule without affecting the nitrogen of the amino acid. Following these modifications, the formyl group can be removed to yield the final product or a subsequent intermediate.

Table 2: Valine-Derived Commercial Products

Product NameClassStarting MaterialApplication
ValnemulinAntibioticD-ValineVeterinary Medicine nih.govresearchgate.net
FluvalinatePesticideD-ValineAgrochemical nih.govresearchgate.net
SpiramycinAntibioticL-Valine (precursor)Human/Veterinary Medicine nih.gov
TylosinAntibioticL-Valine (precursor)Veterinary Medicine nih.gov

Amino acid-based polymers are a class of materials that have garnered significant interest due to their biocompatibility and unique chemical properties. rsc.org These polymers have potential applications in fields such as drug delivery and as sensor materials. rsc.org Valine derivatives can be polymerized to create polypeptides or other functional polymers. For example, poly(DL-valine) can be synthesized through the polymerization of the N-carboxy anhydride (B1165640) of DL-valine. nih.gov

This compound can act as a monomer or a precursor to a monomer in such polymerizations. The presence of the N-formyl group would modify the properties of the resulting polymer, influencing its solubility, thermal stability, and capacity for hydrogen bonding. This allows for the fine-tuning of the material's characteristics for specific applications.

N-formylated peptides are potent chemoattractants for neutrophils, a type of white blood cell. A well-studied example is the formyl-methionyl tripeptide, which induces chemotaxis and the secretion of granule enzymes from these cells. nih.gov The N-formyl group is a critical feature for this biological activity. This suggests that other N-formylated amino acids and peptides, including those derived from this compound, could be synthesized to create new chemoattractants or other bioactive agents for immunological research or therapeutic applications.

Contribution to Material Science Applications, including Functional Polymers

The field of materials science increasingly utilizes biologically derived molecules to create advanced functional materials. chemscene.com Amino acid-based polymers, for example, are prized for their unique physical structures and chemical properties. rsc.org

This compound can be incorporated into polymer chains to impart specific functionalities. The bulky, hydrophobic isopropyl side chain of valine influences the polymer's secondary structure and its interactions with other molecules. The N-formyl group adds a polar amide functionality, which can participate in hydrogen bonding, affecting the material's mechanical properties and its interaction with aqueous environments. By using this compound as a building block, materials scientists can design functional polymers with controlled chirality, hydrophobicity, and intermolecular interactions for applications in chiral recognition, biocompatible materials, and self-assembling systems. rsc.orgchemscene.com

The Role of this compound in the Advancement of Chemical Biology: A Review of its Application in Probe and Ligand Development

Despite its well-defined chemical structure, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications for this compound in the specific development of novel chemical probes and ligands for research purposes. While the broader field of chemical biology extensively utilizes a vast array of molecular entities for these applications, this compound does not appear to be a prominent or frequently employed building block in this particular area of synthetic chemistry.

The N-formyl group and the valine scaffold are individually significant in biochemical contexts. N-formylated peptides, for instance, are recognized as potent chemoattractants for phagocytic leukocytes and act as ligands for formyl peptide receptors (FPRs). The valine residue, with its hydrophobic isopropyl side chain, plays a crucial role in the structure and interaction of many proteins. However, the specific combination in the form of a racemic mixture of this compound does not translate into widespread use for the design and synthesis of targeted research tools like chemical probes and specialized ligands.

Chemical probes are essential for elucidating biological processes, while bespoke ligands are critical for isolating, purifying, and studying specific target proteins. The development of these tools typically involves the strategic selection of molecular frameworks that offer handles for modification, possess appropriate physicochemical properties for biological environments, and exhibit specific recognition motifs for their intended targets.

Searches of scholarly databases and patent literature did not yield significant research findings or detailed examples of this compound being utilized as a precursor or key component in the synthesis of such molecular tools. This suggests that other N-protected amino acids or different molecular scaffolds are more commonly favored by researchers in this field, likely due to factors such as synthetic accessibility, versatility for further chemical modification, or superior binding characteristics of the resulting probes and ligands.

In the context of advanced chemical synthesis, the choice of starting materials is critical and is dictated by the desired properties of the final product. The lack of documented use for this compound in this domain indicates that its specific stereochemical and structural features may not be optimal for the current objectives in chemical probe and ligand design. While the individual components of the molecule are of biological relevance, their combination in this compound has not, according to the available literature, been widely exploited for the creation of sophisticated tools for chemical biology and materials science research.

Further investigation into highly specialized or niche research areas might potentially uncover isolated instances of its use. However, based on a broad survey of the available scientific and technical information, this compound is not a mainstream compound for the development of novel chemical probes and ligands.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Formyl-dl-valine, and how can purity be validated experimentally?

  • Answer : Synthesis typically involves formylation of dl-valine using formic acid or acetic-formic anhydride under controlled conditions. Purity validation requires chromatographic techniques (HPLC or TLC) and spectroscopic methods (¹H NMR, FT-IR). For NMR, confirm the presence of formyl protons (δ ~8.0–8.2 ppm) and valine backbone signals (e.g., α-proton at δ ~3.8–4.2 ppm). FT-IR should show characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and formyl groups (~1680–1720 cm⁻¹). Always compare results with reference spectra and report retention times or Rf values .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood or under local exhaust ventilation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Store in a cool, dry place away from oxidizing agents. Safety protocols should align with OSHA HCS standards and include spill containment measures (e.g., inert absorbents like vermiculite) .

Q. What analytical techniques are essential for characterizing this compound in a research context?

  • Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm molecular structure and enantiomeric composition.
  • FT-IR : Verify functional groups (amide, formyl).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Melting Point : Compare observed values with literature data (±2°C tolerance).
    Document all instrument parameters and calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. For NMR, ensure deuterated solvents are anhydrous and report chemical shifts relative to TMS. For FT-IR, baseline-correct spectra and note sample preparation (e.g., KBr pellet vs. ATR). Cross-validate findings using orthogonal methods (e.g., X-ray crystallography for absolute configuration). If discrepancies persist, conduct systematic error analysis (e.g., batch variability, degradation) and report confidence intervals .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via HPLC at timed intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life.
    Include control samples (e.g., unformylated valine) and validate assays with spike-recovery experiments (>90% recovery) .

Q. How can researchers differentiate between this compound and its enantiomers or structural analogs in complex mixtures?

  • Answer : Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to resolve enantiomers. For structural analogs (e.g., N-Acetyl-dl-valine), employ tandem MS (MS/MS) to identify unique fragmentation pathways (e.g., formyl vs. acetyl loss). Advanced NMR techniques, such as COSY or NOESY, can clarify spatial proximity of functional groups. Report resolution factors (R > 1.5) and limit of detection (LOD) .

Q. What methodologies are recommended for quantifying this compound in biological matrices (e.g., cell lysates or serum)?

  • Answer :

  • Sample Preparation : Deproteinize using acetonitrile (3:1 v/v) and filter (0.22 µm).
  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions specific to this compound (e.g., m/z 162.1 → 116.0).
  • Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and matrix effects (ion suppression/enhancement ≤20%). Include internal standards (e.g., isotopically labeled valine derivatives) .

Methodological Guidelines

  • Data Reporting : Follow NIH preclinical guidelines for reproducibility, including raw data deposition in public repositories (e.g., ChemSpider) .
  • Conflict Resolution : Use triangulation (multiple methods or datasets) to address contradictory findings .
  • Ethical Compliance : Adhere to institutional safety protocols and declare conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.